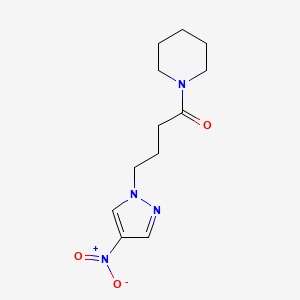![molecular formula C24H24N2O2 B11487230 N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide](/img/structure/B11487230.png)
N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a carbazole moiety, which is known for its electron-rich properties, making it useful in electronic and photonic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide typically involves the following steps:
Formation of the Carbazole Intermediate: The carbazole moiety is synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions under acidic or basic conditions.
Attachment of the Propyl Chain: The carbazole intermediate is then reacted with a propyl halide in the presence of a base to form the N-(3-(9H-carbazol-9-yl)propyl) intermediate.
Formation of the Benzamide Moiety: The final step involves the reaction of the N-(3-(9H-carbazol-9-yl)propyl) intermediate with 2-methoxy-3-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can interact with cellular proteins, affecting various signaling pathways.
相似化合物的比较
Similar Compounds
- N-(3-(9H-carbazol-9-yl)propyl)methacrylamide
- N-(3-(9H-carbazol-9-yl)propyl)benzamide
- N-(3-(9H-carbazol-9-yl)propyl)-4-methoxybenzamide
Uniqueness
N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide is unique due to the presence of both the carbazole and benzamide moieties, which confer distinct electronic and photonic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic electronic devices.
属性
分子式 |
C24H24N2O2 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC 名称 |
N-(3-carbazol-9-ylpropyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C24H24N2O2/c1-17-9-7-12-20(23(17)28-2)24(27)25-15-8-16-26-21-13-5-3-10-18(21)19-11-4-6-14-22(19)26/h3-7,9-14H,8,15-16H2,1-2H3,(H,25,27) |
InChI 键 |
QJEJEEINLGDCRW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


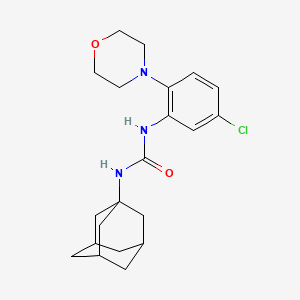
![Methyl 5'-amino-6'-cyano-1-{[(4-methoxyphenyl)carbamoyl]methyl}-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate](/img/structure/B11487163.png)
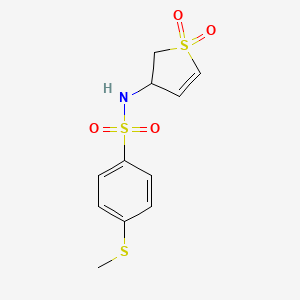
![2-[(E)-2-(3-fluorophenyl)ethenyl]-8-nitroquinoline](/img/structure/B11487174.png)
![Methyl 7-(3-ethoxy-4-hydroxyphenyl)-6-[(4-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11487176.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11487184.png)
![3-(4-chlorophenyl)-4-phenyl-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11487190.png)
![Ethyl 2-{4-[(2-{[(2-ethoxyphenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-3-methoxyphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11487191.png)
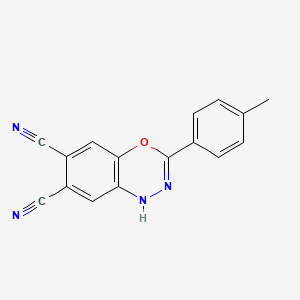
![12-bromo-5-(3-chloro-4-methylphenyl)-13-(methoxymethyl)-11-methyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11487204.png)
![{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetic acid](/img/structure/B11487211.png)
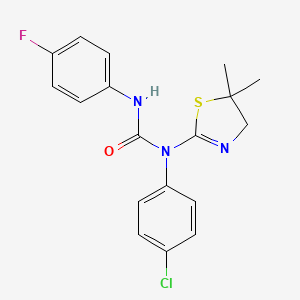
![N-(2-oxo-1-phenylpropyl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11487218.png)
